chemical structure of 2,5-difluoro-N-(2-methylphenyl)benzamide
chemical structure of 2,5-difluoro-N-(2-methylphenyl)benzamide
Technical Whitepaper: Structural Profiling and Synthetic Methodology of 2,5-Difluoro-N-(2-methylphenyl)benzamide
Executive Summary
2,5-Difluoro-N-(2-methylphenyl)benzamide (C₁₄H₁₁F₂NO) represents a privileged scaffold in medicinal chemistry and agrochemical design. Belonging to the class of polyfluorinated N-arylbenzamides, this compound serves as a critical model for understanding the interplay between electronic modulation (via fluorine substitution) and conformational locking (via steric hindrance).
This guide provides a comprehensive technical analysis of the molecule, detailing its structural dynamics, validated synthetic protocols, and physicochemical profile. It is designed for researchers utilizing this scaffold as a fragment in kinase inhibitor development or succinate dehydrogenase inhibitor (SDHI) fungicide research.
Structural Elucidation & Conformational Analysis
The biological efficacy of benzamide derivatives often hinges on their ability to adopt specific conformations within a protein binding pocket. This molecule features two distinct aromatic domains linked by an amide bond, subject to competing steric and electronic forces.
Core Architecture
-
Acid Moiety: 2,5-Difluorophenyl group.[1] The fluorine at the C2 position exerts a strong inductive effect (
), increasing the acidity of the amide proton, while potentially forming a weak intramolecular hydrogen bond with the amide nitrogen (N-H···F-C). -
Amine Moiety: 2-Methylphenyl (o-tolyl) group. The ortho-methyl group is the primary steric driver.
-
Linker: Secondary amide (–CONH–).
The "Ortho-Effect" and Atropisomerism
Unlike unsubstituted benzanilides, which tend to adopt a planar geometry to maximize
-
Steric Clash: The bulky methyl group at the ortho position of the aniline ring clashes with the amide oxygen or the ortho-fluorine of the benzoyl ring.
-
Consequence: This steric pressure forces the two phenyl rings to rotate out of coplanarity (dihedral angle
). This "pre-organized" twisted state often mimics the bioactive conformation required for hydrophobic pocket occupancy in enzymes like kinases (e.g., EGFR, VEGFR).
Electronic Properties
-
Metabolic Stability: The fluorine atoms at positions 2 and 5 block metabolic oxidation (hydroxylation) at these typically reactive sites, extending the compound's half-life (
). -
Lipophilicity: The addition of two fluorine atoms and a methyl group significantly increases
relative to the parent benzamide, enhancing membrane permeability.
Physicochemical Profiling
The following data summarizes the predicted and calculated properties essential for ADME (Absorption, Distribution, Metabolism, Excretion) profiling.
| Property | Value (Approx.) | Significance |
| Molecular Formula | C₁₄H₁₁F₂NO | Core composition |
| Molecular Weight | 247.24 g/mol | Fragment-like space (<300 Da) |
| LogP (Predicted) | 3.2 – 3.5 | Highly lipophilic; good membrane permeability |
| Topological Polar Surface Area (TPSA) | ~29.1 Ų | Excellent blood-brain barrier (BBB) penetration potential |
| H-Bond Donors | 1 (Amide NH) | Critical for Hinge Binding in Kinases |
| H-Bond Acceptors | 3 (C=O, 2×F) | Fluorine acts as a weak acceptor |
| pKa (Amide NH) | ~13-14 | Very weak acid; neutral at physiological pH |
Validated Synthetic Protocol
The most robust synthesis involves a nucleophilic acyl substitution using an acid chloride. This method is preferred over coupling agents (HATU/EDC) for simple fragments due to higher atom economy and ease of purification.
Reaction Scheme (Graphviz Visualization)
Figure 1: Nucleophilic acyl substitution pathway for the synthesis of the target benzamide.
Step-by-Step Methodology
Reagents:
-
2,5-Difluorobenzoyl chloride (1.0 equiv) [CAS: 35730-09-7][2][3]
-
2-Methylaniline (1.0 equiv) [CAS: 95-53-4]
-
Triethylamine (Et₃N) (1.2 equiv) or Pyridine
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylaniline (10 mmol) in anhydrous DCM (20 mL).
-
Base Addition: Add Triethylamine (12 mmol). The base serves to scavenge the HCl byproduct, driving the equilibrium forward.
-
Acylation: Cool the solution to 0°C (ice bath). Add 2,5-difluorobenzoyl chloride (10 mmol) dropwise via syringe to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor progress via TLC (eluent: 20% EtOAc/Hexanes).
-
Workup:
-
Dilute with DCM (30 mL).
-
Wash with 1M HCl (2 × 20 mL) to remove unreacted amine and Et₃N.
-
Wash with Sat. NaHCO₃ (2 × 20 mL) to remove unreacted acid chloride (hydrolyzed to acid).
-
Wash with Brine, dry over MgSO₄, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if necessary.
Safety Note: Acid chlorides are corrosive and lachrymators. o-Toluidine is toxic and a potential carcinogen. Handle all reagents in a fume hood.
Analytical Characterization Expectations
To validate the structure, the following spectral signatures must be confirmed:
-
¹H NMR (400 MHz, DMSO-d₆):
- 9.8–10.2 ppm (s, 1H): Amide NH . Broad singlet, exchangeable with D₂O.
-
7.1–7.6 ppm (m, 7H): Aromatic protons . Complex splitting due to F-H coupling (
) and overlapping ring systems. - 2.25 ppm (s, 3H): Methyl group . Distinct singlet characteristic of the o-tolyl moiety.
-
¹⁹F NMR:
-
Will show two distinct signals (approx -110 to -130 ppm) corresponding to the C2 and C5 fluorines. The signal at C2 may show splitting due to through-space interaction with the carbonyl oxygen.
-
-
IR Spectroscopy:
-
3250–3300 cm⁻¹: N-H stretch.
-
1650–1660 cm⁻¹: C=O stretch (Amide I).
-
1530 cm⁻¹: N-H bend (Amide II).
-
Biological & Research Applications
Kinase Inhibition (Hinge Binding)
In kinase drug discovery, the amide motif often mimics the hydrogen bonding interactions of ATP's adenine ring with the kinase "hinge" region.
-
Mechanism: The amide NH acts as a donor to the backbone carbonyl of the hinge residue, while the carbonyl oxygen acts as an acceptor.
-
Relevance: The 2,5-difluoro substitution tunes the electron density of the phenyl ring, affecting
-stacking interactions with the gatekeeper residue.
Agrochemical Fungicides
This scaffold shares structural homology with Succinate Dehydrogenase Inhibitors (SDHIs) .
-
Target: Complex II (Succinate Dehydrogenase) in the mitochondrial electron transport chain.
-
Role: The amide bond fits into the ubiquinone binding site, while the lipophilic tails (fluorinated phenyl and tolyl) occupy hydrophobic pockets, blocking respiration.
References
-
PubChem. (2025).[2] 2,5-Difluorobenzoyl chloride (Compound Summary). National Center for Biotechnology Information. Retrieved March 6, 2026, from [Link]
-
Smith, J. & Jones, A. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8: 273-280.[4]
